Summary of the Application: O-Acetyl-L-serine hydrochloride, a cysteine precursor, is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase(s) (OASTL) involved in cysteine biosynthesis .
Methods of Application or Experimental Procedures: The compound is typically used in a laboratory setting. It is soluble in ethanol, which makes it easy to incorporate into various experimental setups . The specific procedures and technical parameters would depend on the exact nature of the experiment being conducted.
O-Acetyl-L-serine hydrochloride is a chemical compound with the molecular formula C₅H₉NO₄·HCl and a CAS number of 66638-22-0. It is an acetylated derivative of the amino acid L-serine, where an acetyl group is attached to the hydroxyl group of the serine side chain. This compound plays a significant role as an intermediate in the biosynthesis of cysteine, particularly in bacterial systems, and is also involved in various metabolic pathways in higher plants .
O-Acetyl-L-serine hydrochloride is classified as an endogenous metabolite and is primarily used for research purposes in biochemistry and molecular biology . As a hydrochloride salt, it enhances the solubility of the compound in aqueous solutions, making it suitable for laboratory applications.
In addition to its role in cysteine synthesis, O-Acetyl-L-serine can undergo hydrolysis under certain conditions to regenerate L-serine and acetic acid. This reaction is significant in metabolic pathways where L-serine is required as a precursor for other biomolecules.
The synthesis of O-Acetyl-L-serine hydrochloride can be achieved through various methods:
O-Acetyl-L-serine hydrochloride has several applications in scientific research:
Interaction studies involving O-Acetyl-L-serine hydrochloride primarily focus on its enzymatic interactions with cysteine synthase and other related enzymes. These studies help elucidate the mechanisms of amino acid biosynthesis and the regulation of metabolic pathways involving sulfur-containing compounds. Additionally, research into its interactions with other metabolites could provide insights into broader metabolic networks within organisms.
Several compounds share structural or functional similarities with O-Acetyl-L-serine hydrochloride. Below are some notable examples:
Compound Name | Structure/Function | Unique Features |
---|---|---|
L-Serine | Precursor to cysteine; non-acetylated form | Essential amino acid; directly involved in protein synthesis |
Cysteine | Sulfur-containing amino acid | Direct product of O-acetyl-L-serine; plays key roles in antioxidant defense |
Acetylserine | Acetylated form of serine without hydrochloride | Similar structure but lacks the chloride component |
Beta-Alanine | Non-proteinogenic amino acid | Involved in energy metabolism; structurally similar but functionally distinct |
O-Acetyl-L-serine hydrochloride's uniqueness lies in its specific role as a precursor for cysteine biosynthesis and its structural distinction from both serine and cysteine due to the presence of the acetyl group and hydrochloride salt form. This makes it particularly valuable for studying metabolic pathways involving sulfur-containing compounds.